2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)-N-methylacetamide
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Overview
Description
2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)-N-methylacetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique thieno[2,3-d]pyrimidine core, which is substituted with dimethyl groups and an amino group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)-N-methylacetamide typically involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine-4-amine with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)-N-methylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: A related compound with a similar core structure but different functional groups.
2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-N-phenethylacetamide: Another derivative with a thioether linkage instead of an amino group.
Uniqueness
2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)-N-methylacetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N4OS |
---|---|
Molecular Weight |
250.32 g/mol |
IUPAC Name |
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]-N-methylacetamide |
InChI |
InChI=1S/C11H14N4OS/c1-6-7(2)17-11-9(6)10(14-5-15-11)13-4-8(16)12-3/h5H,4H2,1-3H3,(H,12,16)(H,13,14,15) |
InChI Key |
UDSDJXGFSZVMFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCC(=O)NC)C |
Origin of Product |
United States |
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